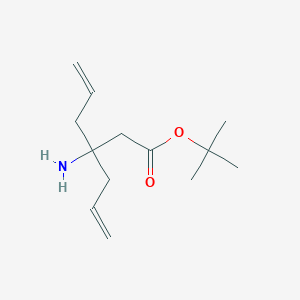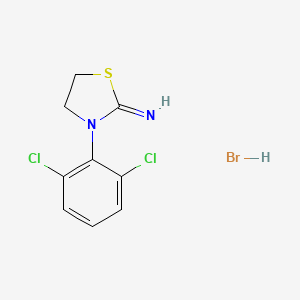![molecular formula C15H12Cl2O3 B1453422 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-11-2](/img/structure/B1453422.png)
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Übersicht
Beschreibung
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C15H12Cl2O3 . It is a benzoyl chloride derivative containing a 3-methoxy group and 4-chlorobenzyl group attached through an ether linkage to the aromatic ring.
Molecular Structure Analysis
The molecular weight of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is 311.16 . The InChI code for this compound is 1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3 .Physical And Chemical Properties Analysis
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a white crystalline powder. It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Fate of Parabens
Parabens, which share a similarity in structure with the benzoate part of the compound , are widely used as preservatives in cosmetics, pharmaceuticals, and foods. Their environmental behavior, particularly in aquatic environments, has been extensively studied. Parabens are known to be biodegradable but persist at low concentrations in effluents of wastewater treatment plants. They are ubiquitous in surface water and sediments due to the widespread use of paraben-based products and continuous introduction into the environment. The presence of chlorine in similar compounds raises concerns about the formation of chlorinated by-products, which can be more stable and persistent than their parent compounds. Further studies are needed to improve knowledge regarding the toxicity of these chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Applications of Heterocyclic Compounds
Heterocyclic compounds, such as isoxazolones, have significant biological and medicinal properties and are key intermediates for the synthesis of numerous heterocycles. They undergo various chemical transformations, making them versatile for the development of new chemical entities with potential applications in medicinal chemistry. The synthesis of these compounds often involves reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, indicating the relevance of research in the synthesis and application of complex molecules with potential biological activities (Laroum, Boulcina, Bensouici, & Debache, 2019).
Environmental and Health Implications of Halogenated Compounds
The environmental and health implications of halogenated compounds, such as chlorophenols and brominated flame retardants, have been a focus of considerable research. These compounds, similar in their incorporation of halogens like chlorine, are produced during combustion processes and are found as contaminants in various environments. Their biological effects are similar to those of dioxins and furans, inducing toxicities such as hepatic, dermal, and gastrointestinal effects. Understanding the mechanisms of formation, chlorination, and dechlorination of these compounds is crucial for assessing their environmental impact and health risks (Mennear & Lee, 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIJIQPDXNEOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)




![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)





